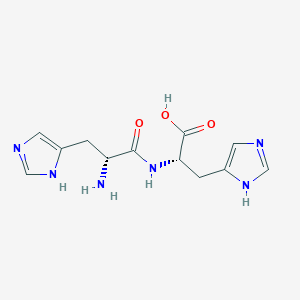
(S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring two imidazole rings Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of imidazole rings and the subsequent coupling of these rings with amino acids. One efficient method for preparing imidazole derivatives is through the reaction of amidines with ketones under transition-metal-free conditions . This method allows for the formation of imidazole rings with high yields and under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole rings to dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, making them suitable for various applications.
Major Products
The major products formed from these reactions include imidazolones from oxidation, dihydroimidazoles from reduction, and substituted imidazole derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions due to its structural similarity to histidine, an amino acid found in many proteins.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, where imidazole derivatives are commonly employed.
Wirkmechanismus
The mechanism of action of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: A simple five-membered ring containing two nitrogen atoms, serving as a basic building block for more complex molecules.
Imidazolone: An oxidized form of imidazole, often used in biochemical studies.
Uniqueness
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its dual imidazole rings and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and industrial applications, particularly in the development of new drugs and biochemical tools.
Eigenschaften
Molekularformel |
C12H16N6O3 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10+/m1/s1 |
InChI-Schlüssel |
SGCGMORCWLEJNZ-ZJUUUORDSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


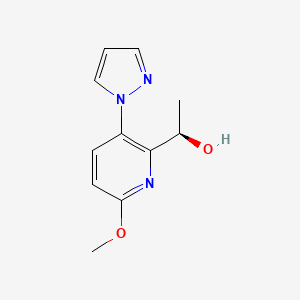
![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
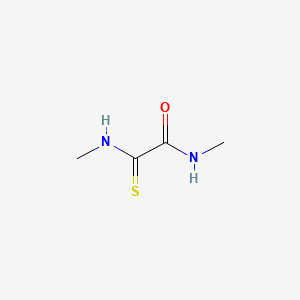
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
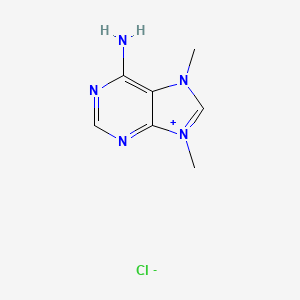
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
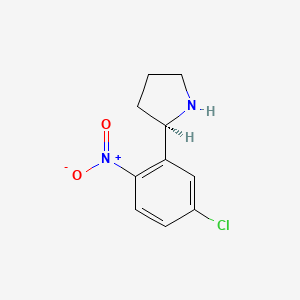
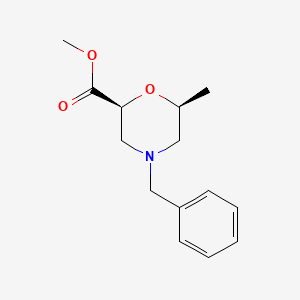
![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
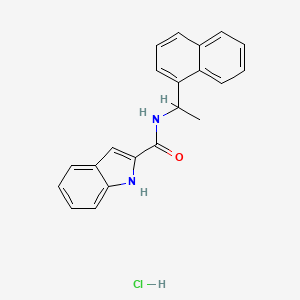
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)
